Chemical properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid
Chemical properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in contemporary medicinal and materials chemistry.[1][2][3] First described in 1956, this scaffold's unique electronic properties and structural rigidity have led to its incorporation into a wide array of functional molecules.[1] Isothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, fungicidal, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, highly functionalized derivative: 3-(4-Bromophenyl)isothiazole-5-carboxylic acid . By dissecting its synthesis, physicochemical characteristics, and chemical reactivity, we aim to provide researchers with the foundational knowledge required to effectively utilize this versatile building block in their synthetic and drug discovery endeavors.
Molecular Structure and Physicochemical Profile
3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a multifunctional molecule featuring three key components: the stable isothiazole aromatic core, a bromophenyl substituent at the C3 position, and a carboxylic acid group at the C5 position.[6] Each of these components imparts distinct chemical properties and provides a handle for further synthetic elaboration.
`dot graph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];
} ` Caption: Molecular structure of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid | PubChem[6] |
| CAS Number | 1497981-17-5 | PubChem[6] |
| Molecular Formula | C₁₀H₆BrNO₂S | PubChem[6] |
| Molecular Weight | 284.13 g/mol | PubChem[6] |
| Monoisotopic Mass | 282.93026 Da | PubChem[6] |
| Physical State | Expected to be a solid at room temperature. | Inferred from similar structures[4] |
| XLogP3 | 3.2 | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Polar Surface Area | 78.4 Ų | PubChem[6] |
Synthesis and Spectroscopic Characterization
While the exact synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid is not widely published, a highly efficient and plausible route can be extrapolated from established methods for analogous compounds.[4][8] The most direct approach involves the hydrolysis of the corresponding carboxamide precursor.
Experimental Protocol: Synthesis via Amide Hydrolysis
This protocol is adapted from the high-yield synthesis of the structurally similar 3-bromo-4-phenylisothiazole-5-carboxylic acid.[4][8] The causality behind this choice of reagents lies in the efficiency of the diazotization-hydrolysis sequence for converting primary amides to carboxylic acids under mild conditions, avoiding the harsh basic or acidic conditions that could potentially degrade the isothiazole ring.
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Reaction Setup: Suspend 3-(4-bromophenyl)isothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the suspension to approximately 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.
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Reagent Addition: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with a suitable organic solvent, such as tert-butyl methyl ether (t-BuOMe).
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene or hexanes) to afford the pure 3-(4-bromophenyl)isothiazole-5-carboxylic acid.
Expected Spectroscopic Data
The structural identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[4][9]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets (AA'BB' system) between δ 7.5-8.0 ppm for the 4-bromophenyl ring.- Isothiazole Proton: A singlet for the C4-H around δ 8.0-8.5 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal at δ > 160 ppm (expected ~163 ppm).[4]- Aromatic Carbons: Signals in the range of δ 120-150 ppm, including 4 quaternary and 5 CH carbons. |
| FT-IR (cm⁻¹) | - O-H Stretch: A broad band from ~2500-3300 cm⁻¹.- C=O Stretch: A strong, sharp absorption around 1700-1740 cm⁻¹.[4]- C=N & C=C Stretches: Medium absorptions in the 1450-1600 cm⁻¹ region.- C-Br Stretch: An absorption in the fingerprint region, typically 500-700 cm⁻¹. |
| Mass Spec (EI/ESI) | - Molecular Ion: A prominent molecular ion peak (M⁺ or [M-H]⁻).- Isotopic Pattern: A characteristic M⁺ and M+2 pattern of ~1:1 intensity, confirming the presence of one bromine atom.[4] |
Chemical Reactivity and Synthetic Utility
The true value of 3-(4-bromophenyl)isothiazole-5-carboxylic acid for a synthetic chemist lies in the orthogonal reactivity of its functional groups. This allows for selective modification at three distinct sites, making it an exceptionally versatile scaffold for building molecular complexity.
A. Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the C5 position is a versatile handle for conjugation and modification.
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Amide Formation: This is arguably the most critical reaction in drug discovery. The carboxylic acid can be activated using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by conversion to an acyl chloride (with SOCl₂ or (COCl)₂). The activated species reacts readily with primary or secondary amines to form stable amide bonds, allowing for the linkage of this scaffold to other pharmacophores.[10]
-
Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will convert the carboxylic acid to its corresponding ester. This can be useful for modifying solubility or for use as a protecting group.
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Reduction: Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol, (3-(4-bromophenyl)isothiazol-5-yl)methanol.[10] This introduces a new functional group for further synthetic transformations.
B. Reactions at the 4-Bromophenyl Group
The carbon-bromine bond is a prime site for modern transition-metal-catalyzed cross-coupling reactions. This functionality is essential for generating libraries of analogs to explore Structure-Activity Relationships (SAR).
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Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OH)₂) introduces a new aryl or alkyl group in place of the bromine atom.
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Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl substituent.
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Sonogashira Coupling: Palladium/copper co-catalyzed reaction with a terminal alkyne yields an alkynyl-substituted derivative.
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Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine forms a new C-N bond, replacing bromine with a substituted amino group.
C. Reactivity of the Isothiazole Ring
The isothiazole ring itself is a π-electron-deficient heteroaromatic system, which dictates its reactivity.[1]
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Electrophilic Substitution: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. Any substitution that does occur is strongly directed to the C4 position.[1][10] However, the presence of a deactivating carboxylic acid at C5 makes this reaction even less favorable.
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Nucleophilic Attack and Ring Opening: The C3 and C5 positions are the most electron-deficient and thus susceptible to attack by strong nucleophiles. Under certain reductive or strongly nucleophilic conditions, the relatively weak S-N bond can cleave, leading to ring-opened products.[1]
Applications in Research and Drug Development
The structural motifs within 3-(4-bromophenyl)isothiazole-5-carboxylic acid position it as a valuable starting material for programs in medicinal and agrochemical research. The isothiazole core is a known "privileged structure" found in numerous bioactive compounds.[2][3]
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Scaffold for Library Synthesis: The orthogonal reactivity described above allows for a three-pronged approach to diversification. A library of compounds can be generated by varying the substituent attached to the carboxylic acid (via amide coupling), modifying the bromophenyl ring (via cross-coupling), and, to a lesser extent, attempting functionalization of the isothiazole C4 position.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. It presents hydrogen bond donors/acceptors, an aromatic system for π-stacking, and a vector for growth (the bromine atom) in a conformationally restricted arrangement.
-
Bioisostere: The isothiazole-5-carboxylic acid moiety can serve as a bioisosteric replacement for other acidic groups, such as a phenyl carboxylic acid or a tetrazole, to modulate physicochemical properties like pKa, solubility, and metabolic stability while maintaining a key binding interaction.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Standard laboratory precautions should be observed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a synthetically versatile and strategically important chemical building block. Its value is derived from the convergence of three distinct and orthogonally reactive functional domains: a modifiable carboxylic acid, a bromophenyl group primed for cross-coupling, and a stable, biologically relevant isothiazole core. For researchers in drug discovery and materials science, this compound offers a robust platform for the systematic development of novel molecular entities with tailored properties. Understanding its synthesis, reactivity, and spectroscopic signatures is the first step toward unlocking its full potential in creating next-generation functional molecules.
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ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved February 14, 2026, from [Link]
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